![molecular formula C13H7N5O2 B14618112 9-(2H-Tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one CAS No. 58712-67-7](/img/structure/B14618112.png)
9-(2H-Tetrazol-5-yl)-5H-[1]benzopyrano[2,3-b]pyridin-5-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(2H-Tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridin-5-one is a complex heterocyclic compound that features a tetrazole ring fused with a benzopyrano-pyridinone structure
Preparation Methods
The synthesis of 9-(2H-Tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridin-5-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 5-aminotetrazole with suitable aldehydes or ketones can yield the desired tetrazole derivative . Industrial production methods often employ catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
9-(2H-Tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridin-5-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where common reagents include halides and alkylating agents.
Scientific Research Applications
This compound has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: Its derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research indicates its potential as an anti-inflammatory and antibacterial agent.
Mechanism of Action
The mechanism of action of 9-(2H-Tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridin-5-one involves its interaction with specific molecular targets. The tetrazole ring can mimic carboxylic acids, allowing it to bind to enzymes and receptors, thereby modulating their activity. This interaction often involves hydrogen bonding and electrostatic interactions, which stabilize the compound within the active site of the target molecule .
Comparison with Similar Compounds
Compared to other tetrazole-containing compounds, 9-(2H-Tetrazol-5-yl)-5H-1benzopyrano[2,3-b]pyridin-5-one is unique due to its fused ring structure, which imparts distinct chemical and biological properties. Similar compounds include:
1-(2H-Tetrazol-5-yl)-5-nitraminotetrazole: Known for its energetic properties.
2-(1H-Tetrazol-5-yl)-9-hydroxy-1-oxo-1H-naphtho[2,1-b]pyran: Used in the prevention of allergic reactions.
This compound’s unique structure and properties make it a valuable subject of study in various scientific disciplines.
Properties
CAS No. |
58712-67-7 |
|---|---|
Molecular Formula |
C13H7N5O2 |
Molecular Weight |
265.23 g/mol |
IUPAC Name |
9-(2H-tetrazol-5-yl)chromeno[2,3-b]pyridin-5-one |
InChI |
InChI=1S/C13H7N5O2/c19-10-7-3-1-4-9(12-15-17-18-16-12)11(7)20-13-8(10)5-2-6-14-13/h1-6H,(H,15,16,17,18) |
InChI Key |
NZFKXPRYWRWPSZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C3=NNN=N3)OC4=C(C2=O)C=CC=N4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


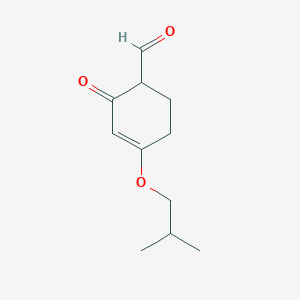
![3-(Propan-2-yl)[1,2,4]triazino[5,6-c]quinoline](/img/structure/B14618040.png)
![4-[(E)-{4-[(E)-(4-Nitrophenyl)diazenyl]phenyl}diazenyl]aniline](/img/structure/B14618041.png)
![Dibutyl [(butylamino)methyl]phosphonate](/img/structure/B14618047.png)
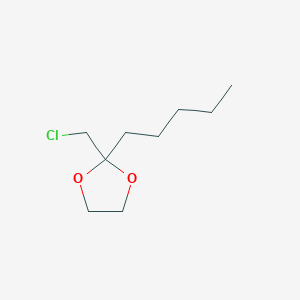
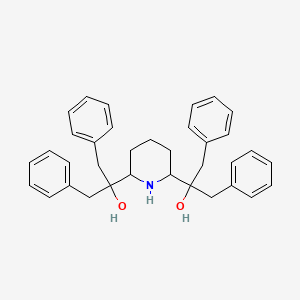
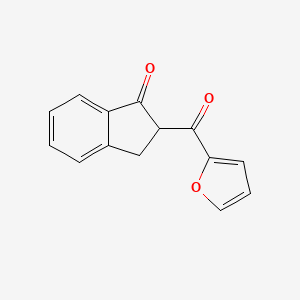
![3,3'-{[(4-Chlorophenyl)methylene]disulfanediyl}bis(N-methylpropanamide)](/img/structure/B14618077.png)
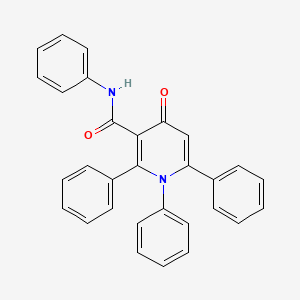

![2-(4-Bromophenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2h,5h)-dione](/img/structure/B14618103.png)
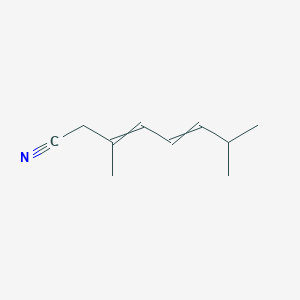
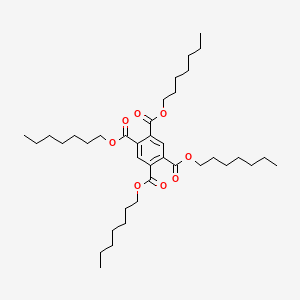
![2-Chloro-N-{2-[4-(dimethylamino)phenyl]ethyl}acetamide](/img/structure/B14618134.png)
